3-(2-Hydroxymethylphenyl)phenol
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Overview
Description
3-(2-Hydroxymethylphenyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxymethylphenyl)phenol can be synthesized through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are typically obtained from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . This method ensures good yields and regiospecificity.
Another method involves the hydroxymethylation of phenols using paraformaldehyde under acidic conditions. This reaction can result in the formation of both hydroxymethyl and bishydroxymethyl derivatives . Industrial production methods may vary, but they often involve similar reaction conditions and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler phenolic derivatives.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is commonly used for mild oxidation to form aldehydes.
Reduction: Sodium borohydride is used for the reduction of aldehydes to hydroxymethyl derivatives.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
3-(2-Hydroxymethylphenyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxymethylphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenol ring can participate in hydrogen bonding and other interactions with biological molecules. This compound can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, its phenolic structure allows it to modulate cell signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxymethylphenol
- 4-Hydroxymethylphenol
- 2,4-Dihydroxymethylphenol
Uniqueness
3-(2-Hydroxymethylphenyl)phenol is unique due to the specific positioning of the hydroxymethyl group on the phenol ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other hydroxymethylphenol derivatives .
Properties
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8,14-15H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDZMDHGDXVZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683435 |
Source
|
Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878996-36-2 |
Source
|
Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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